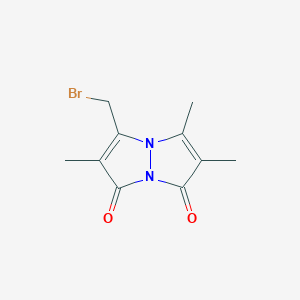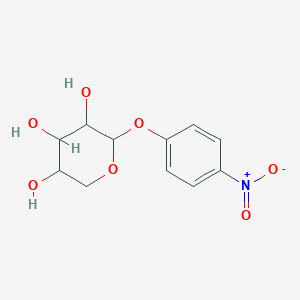
4-Nitrophenyl beta-D-xyloside
説明
Synthesis Analysis
The synthesis of 4-Nitrophenyl beta-D-xyloside can be achieved through chemical and enzymatic methods. A notable enzymatic synthesis involves the preparation of 4-nitrophenyl beta-d-xylopyranosyl-1,4-beta-d-xylopyranoside (NPX(2)), using a self-transfer reaction catalyzed by beta-xylosidases from Aureobasidium pullulans and Aspergillus niger. This method provides a way to produce chromogenic substrates for the assay and differentiation of endoxylanases, highlighting the versatility and utility of 4-Nitrophenyl beta-D-xyloside in biochemical assays (Puchart & Biely, 2007). Additionally, an efficient chemical-enzymatic synthesis approach based on using xylobiose as a starting material has been developed to produce 4-Nitrophenyl-β-xylobioside, further illustrating the compound's accessibility for scientific research (Mechaly et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl beta-D-xyloside and its derivatives has been elucidated through various spectroscopic and X-ray diffraction techniques. Studies focusing on similar nitrophenyl compounds reveal intricate details about their crystallography, molecular interactions, and the impact of these structural features on their reactivity and function. For instance, research on 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides insights into the molecular and crystal structure, offering a parallel to understanding the structural aspects of 4-Nitrophenyl beta-D-xyloside derivatives (Kumari et al., 2023).
科学的研究の応用
-
Bioethanol Production
- Field : Biochemistry and Biotechnology .
- Application : Beta-xylosidases are crucial in the degradation of xylan, a prominent component of cellulosic biomass, into reducing sugars for bioethanol production .
- Method : This process requires a range of xylanolytic enzymes, among which beta-xylosidases play a key role as they hydrolyze more glycosidic bonds than any of the other xylanolytic enzymes .
- Results : The efficient degradation of xylan into reducing sugars facilitates the subsequent conversion into bioethanol .
-
Enzyme Production in Fungi
- Field : Microbiology .
- Application : Beta-D-xylosidase is produced by various Aspergillus strains when grown on wheat bran medium .
- Method : The production of this enzyme by different Aspergillus strains (A. carbonarius, A. nidulans, A. niger, and A. oryzae) was compared, with the highest amount found in the culture of A. carbonarius .
- Results : The enzyme not only possessed beta-D-xylosidase activity but also alpha-L-arabinosidase activity .
-
Structural Diversity and Catalytic Mechanism
- Field : Biochemistry .
- Application : Beta-xylosidases are diverse enzymes with different substrate specificities and enzyme mechanisms .
- Method : The structural diversity and catalytic mechanisms of beta-xylosidases have been studied in detail .
- Results : These studies have provided insights into the inhibition of beta-xylosidases by monosaccharides, which may be generated in high concentrations during the saccharification process .
-
Chromogenic Compound
- Field : Biochemistry .
- Application : 4-Nitrophenyl beta-D-xyloside is used as a chromogenic compound .
- Method : It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
- Results : The use of 4-Nitrophenyl beta-D-xyloside as a chromogenic compound helps in the visualization of certain biochemical processes .
-
Proteoglycan Synthesis
-
Structural Diversity and Catalytic Mechanism
- Field : Biochemistry .
- Application : Beta-xylosidases are diverse enzymes with different substrate specificities and enzyme mechanisms .
- Method : The structural diversity and catalytic mechanisms of beta-xylosidases have been studied in detail .
- Results : These studies have provided insights into the inhibition of beta-xylosidases by monosaccharides, which may be generated in high concentrations during the saccharification process .
-
Chromogenic Compound
- Field : Biochemistry .
- Application : 4-Nitrophenyl beta-D-xyloside is used as a chromogenic compound .
- Method : It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
- Results : The use of 4-Nitrophenyl beta-D-xyloside as a chromogenic compound helps in the visualization of certain biochemical processes .
-
Proteoglycan Synthesis
- Field : Biochemistry .
- Application : 4-Nitrophenyl beta-D-xyloside has been studied for its effect on proteoglycan synthesis .
- Method : The specific methods and experimental procedures would be detailed in the original research article .
- Results : The results of this study would provide insights into the role of 4-Nitrophenyl beta-D-xyloside in proteoglycan synthesis .
将来の方向性
特性
IUPAC Name |
(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-YTWAJWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303045 | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-xyloside | |
CAS RN |
2001-96-9, 41721-77-1 | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Xyloside, 4-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041721771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl β-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl β-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




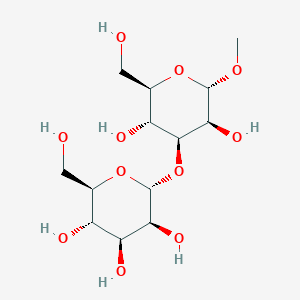
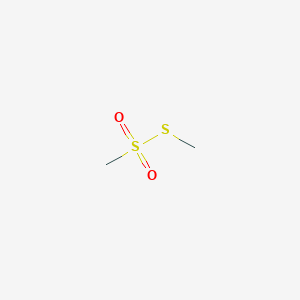

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)
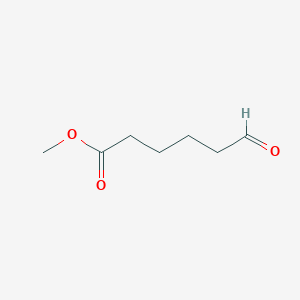
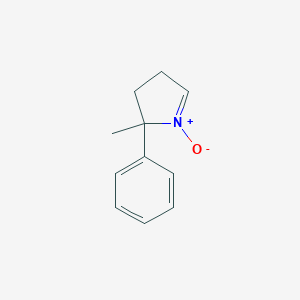
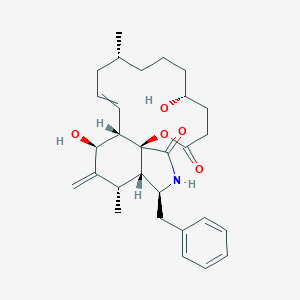

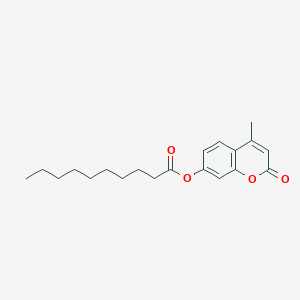
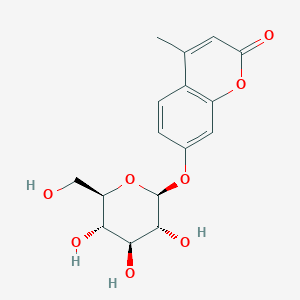
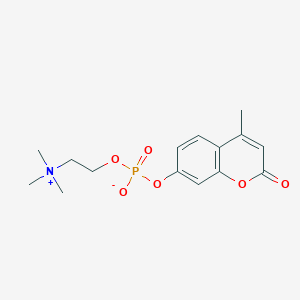
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)
